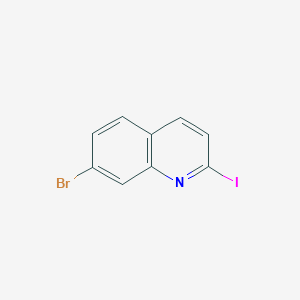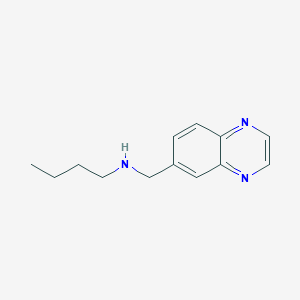![molecular formula C13H11ClN4 B8785310 5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B8785310.png)
5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and an amine group attached to a pyrrolopyrimidine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups at specific positions on the pyrrolopyrimidine core .
Wissenschaftliche Forschungsanwendungen
5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine primarily involves its role as a kinase inhibitor. It binds to the active site of specific kinases, preventing their phosphorylation activity. This inhibition can lead to the disruption of signaling pathways that regulate cell growth and survival, ultimately inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- 5-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- 5-iodo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Uniqueness
5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to the presence of the benzyl group, which can enhance its binding affinity and selectivity towards specific kinases. This structural feature distinguishes it from other similar compounds and contributes to its potential as a more effective therapeutic agent .
Eigenschaften
Molekularformel |
C13H11ClN4 |
|---|---|
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
5-benzyl-4-chloropyrrolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H11ClN4/c14-12-11-10(16-13(15)17-12)6-7-18(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,16,17) |
InChI-Schlüssel |
CXEFZZVQMALNPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=NC(=N3)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxaspiro[4.5]decan-6-ylmethanol](/img/structure/B8785259.png)








![Acetic acid, 2-[4-[[4-(2-chlorophenyl)-2-thiazolyl]methoxy]-2-methylphenoxy]-, methyl ester](/img/structure/B8785332.png)
